7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
7-Chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a chloro-substituted benzothiazole core, a methyl group at the 4-position, and a piperazine ring substituted with a 4-nitrobenzoyl moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a heterocyclic scaffold with electron-withdrawing (chloro, nitro) and lipophilic (methyl) groups. Such features are often associated with enhanced bioavailability and target binding in drug design .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-12-2-7-15(20)17-16(12)21-19(28-17)23-10-8-22(9-11-23)18(25)13-3-5-14(6-4-13)24(26)27/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMIJUJUZHQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the appropriate positions on the benzothiazole ring.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with piperazine under basic conditions.
Addition of the Nitrobenzoyl Group: The final step involves the acylation of the piperazine derivative with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Acylation: The piperazine moiety can undergo further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).
Acylation: Acyl chlorides, bases like triethylamine (TEA).
Major Products
Reduction of Nitro Group: 7-chloro-4-methyl-2-[4-(4-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole.
Substitution of Chlorine: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential applications in medicinal chemistry, particularly as an antimicrobial , antiviral , and anticancer agent . The interactions between the compound and various biological targets have been a focal point of research:
- Antimicrobial Activity : Benzothiazole derivatives are known for their ability to inhibit bacterial and fungal growth. This compound may disrupt essential biochemical pathways in microbial cells, leading to cell death.
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, although specific mechanisms require further investigation.
Biological Research
In biological research, 7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole serves as a valuable probe for studying enzyme and receptor interactions. Its ability to modulate biological pathways makes it useful for understanding complex cellular processes.
Industrial Applications
Beyond its biological applications, this compound is also explored in industrial contexts for developing new materials with specific properties such as fluorescence and conductivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A431 (human epidermoid carcinoma) | Low micromolar range | Significant proliferation inhibition |
| A549 (lung carcinoma) | Low micromolar range | Significant proliferation inhibition |
| H1299 (non-small cell lung cancer) | Low micromolar range | Significant proliferation inhibition |
Mechanistic Insights
Mechanistic studies indicate that the compound induces apoptosis and cell cycle arrest in cancer cells. Western blot analyses reveal alterations in key proteins involved in apoptosis and cell cycle regulation, suggesting that the compound promotes programmed cell death through these pathways.
Case Study 1: Efficacy Against Prostate Cancer
A study evaluated the efficacy of this compound in treating prostate cancer. Results indicated a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg. The ability to circumvent P-glycoprotein-mediated drug resistance was noted as a significant advantage in enhancing therapeutic outcomes.
Case Study 2: Melanoma Treatment
Another investigation focused on melanoma treatment using similar benzothiazole derivatives. These compounds exhibited substantial cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents.
Summary of Key Findings
The following table summarizes key findings from various studies involving this compound:
| Study Type | Findings |
|---|---|
| In Vitro | Potent inhibition of cancer cell proliferation; induction of apoptosis |
| In Vivo | Significant tumor reduction in xenograft models; minimal neurotoxicity observed |
| Resistance | Effective against multidrug-resistant cancer cell lines |
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to targets like AChE or kinases, as seen in analogues with nitro or fluoro substituents .
- Piperazine Flexibility : The piperazine ring’s conformational flexibility is critical for target engagement, as observed in pyridazine and thiazolylhydrazone derivatives .
- Synthetic Challenges : Lower yields (e.g., 45.2% for QH-03 ) in similar compounds suggest that the nitrobenzoyl-piperazine synthesis may require optimization for scalability.
Biological Activity
7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClN4O3S, with a molecular weight of 396.88 g/mol. The structure features a benzothiazole ring, a piperazine moiety, and a nitrobenzoyl group, which contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific biological targets. It may act by inhibiting certain enzymes or receptors that are crucial for cell proliferation and survival. Research indicates that it can influence signaling pathways such as AKT and ERK, which are pivotal in cancer cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .
- Mechanistic Insights : Western blot analysis has shown that the compound can induce apoptosis and cell cycle arrest in cancer cells. It affects key proteins involved in apoptosis and cell cycle regulation, thereby promoting programmed cell death .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a promising candidate for developing therapies targeting both cancer and inflammation .
Case Studies and Research Findings
Q & A
Basic Research Question
- Antiviral Assays : Test against HIV-1/HIV-2 in MT-4 cells using p24 antigen ELISA (IC values reported for analogs in the 0.5–10 μM range) .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with GI values compared to reference drugs like doxorubicin .
How do structural modifications influence bioactivity?
Advanced Research Question
- Piperazine Substituents : Replacing the nitrobenzoyl group with acetyl or phenylthiourea moieties enhances antitumor activity (e.g., compound 9a in shows GI = 1.2 μM against MCF-7).
- Benzothiazole Modifications : Electron-withdrawing groups (e.g., Cl at position 7) improve metabolic stability but may reduce solubility .
How to address contradictions in reported biological data?
Advanced Research Question
Discrepancies in IC/GI values across studies may arise from:
- Assay Conditions : Variations in cell line passage number, serum concentration, or incubation time .
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC before assays) .
- Statistical Power : Use triplicate experiments with positive/negative controls (e.g., AZT for anti-HIV assays) .
What strategies optimize synthetic yield and purity?
Advanced Research Question
- Solvent Selection : DMF improves reaction kinetics over DMSO for nitrobenzoyl coupling (yield increases from 45% to 68%) .
- Catalyst Screening : Triethylamine outperforms DBU in minimizing byproducts (e.g., <5% unreacted piperazine) .
- Temperature Control : Maintain reflux at 110°C to prevent nitro group reduction .
What mechanistic insights exist for its biological activity?
Advanced Research Question
- Receptor Targeting : Benzothiazole-piperazine derivatives inhibit 5-HT receptors (K = 12 nM) and serotonin transporters (SERT IC = 50 nM) via hydrophobic interactions with transmembrane domains .
- Enzymatic Inhibition : Anti-HIV activity correlates with reverse transcriptase inhibition (IC = 0.8 μM in ).
How to evaluate solubility and stability for in vivo studies?
Advanced Research Question
- Solubility : Use PEG-400/water mixtures (1:1 v/v) for >1 mg/mL solubility; validate via UV-Vis spectroscopy .
- Stability : Monitor pH-dependent degradation (t >24 hrs at pH 7.4 vs. <6 hrs at pH 2.0) .
What purification challenges arise during synthesis?
Advanced Research Question
- Byproduct Removal : Silica gel chromatography separates unreacted nitrobenzoyl chloride (R = 0.7) from the product (R = 0.3) .
- Crystallization : Slow evaporation from methanol yields single crystals for X-ray diffraction (applied in for related pyridazine analogs).
How to design structural analogs for improved pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
